3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-phenylmethoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-19-17(18)16-15(13-9-5-6-10-14(13)21-16)20-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZZWAMTKNHVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Hydroxyl Groups
Protection of hydroxyl groups is essential to prevent side reactions during subsequent steps. Hydroxy-protecting groups commonly used include alkyl, acyl, aralkyl, alkylsulfonyl, and tetrahydropyranyl groups. For example, the hydroxyl group on 5-hydroxybenzo[b]thiophene can be protected by reacting with benzenesulfonyl chloride in the presence of an inorganic base such as sodium carbonate or an organic base like triethylamine in solvents such as acetone or tetrahydrofuran. This step is typically carried out at room temperature to the boiling point of the solvent over several minutes to hours.
Introduction of Benzyloxy Group at the 3-Position
The benzyloxy substituent is introduced via nucleophilic substitution or by O-alkylation of the hydroxy group at the 3-position. This can involve reacting the hydroxy-protected intermediate with benzyl halides under basic conditions or by using benzyl ethers as protecting groups that are later selectively deprotected.
Friedel-Crafts Acylation for 2-Carboxylic Acid Methyl Ester Formation
The carboxylic acid methyl ester at the 2-position is typically introduced via Friedel-Crafts acylation using acetyl halides (e.g., acetyl chloride) in the presence of Lewis acid catalysts such as aluminum chloride or ferric chloride. The reaction is performed in solvents like methylene chloride or nitrobenzene at temperatures ranging from ice-cooling to room temperature over several hours. The acetyl group is then oxidized to the corresponding carboxylic acid derivative.
Oxidation of Acetyl to Carboxylic Acid
The acetyl group introduced at the 2-position is oxidized to the carboxylic acid using hypohalous acid salts or other oxidizing agents. This step may be followed by methylation to form the methyl ester, commonly achieved by esterification with methanol under acidic conditions or via methylating agents.
Methyl Ester Formation
Methyl esterification is often performed by treating the carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or by using diazomethane for methylation. This step yields the final methyl ester functionality at the 2-position.
Representative Reaction Conditions and Data
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydroxyl protection | Benzenesulfonyl chloride, Na2CO3 or triethylamine | Acetone, THF, or EtOAc | RT to reflux | Minutes to hours | High | Protects 5-hydroxy group |
| Friedel-Crafts acylation | Acetyl chloride, AlCl3 or FeCl3 | CH2Cl2, nitrobenzene | 0°C to RT | Several hours | Moderate | Introduces acetyl at 3-position |
| Oxidation of acetyl to acid | Hypohalous acid salts or other oxidants | Various | RT to reflux | Hours | Good | Converts acetyl to carboxylic acid |
| Methyl esterification | Methanol, acid catalyst or diazomethane | Methanol | RT to reflux | Hours | High | Forms methyl ester at 2-position |
Example Synthetic Sequence (Adapted from Patent and Literature)
- Starting material: 5-hydroxybenzo[b]thiophene
- Protection: React with benzenesulfonyl chloride and sodium carbonate in acetone to protect the hydroxyl group.
- Friedel-Crafts acylation: Treat the protected compound with acetyl chloride and aluminum chloride in methylene chloride at 0°C to room temperature to introduce an acetyl group at the 3-position.
- Oxidation: Oxidize the acetyl group to a carboxylic acid using hypohalous acid salts.
- Deprotection: Remove the sulfonyl protecting group under mild conditions.
- Benzyloxy introduction: Alkylate the free hydroxyl group with benzyl bromide under basic conditions to install the benzyloxy substituent.
- Methyl ester formation: Esterify the carboxylic acid with methanol under acidic conditions to yield 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester.
Research Findings and Optimization Notes
- The protection of hydroxyl groups is critical to avoid side reactions during Friedel-Crafts acylation, which is sensitive to nucleophiles.
- Choice of Lewis acid catalyst impacts regioselectivity and yield; aluminum chloride is commonly preferred.
- Oxidation conditions must be controlled to prevent over-oxidation or degradation of the heterocyclic ring.
- Methyl esterification is typically high yielding under acidic methanol reflux.
- The benzyloxy group introduction is most efficient when performed after deprotection to avoid steric hindrance.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
A. Medicinal Chemistry
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is investigated for its potential therapeutic properties, including:
- Antimicrobial Activity: Studies indicate that compounds in this class exhibit significant antimicrobial effects against various pathogens.
- Anticancer Properties: Research suggests potential efficacy against different cancer cell lines, making it a candidate for drug development.
- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, suggesting applications in treating inflammatory diseases.
B. Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various functional group modifications through:
- Oxidation: Can be oxidized to sulfoxides or sulfones.
- Reduction: Ester groups can be reduced to alcohols.
- Substitution Reactions: The benzyloxy group can be replaced with other functional groups to create derivatives with enhanced properties.
C. Material Science
In addition to its biological applications, this compound is explored in the field of organic semiconductors. Its electronic properties make it suitable for use in:
- Organic Light Emitting Diodes (OLEDs)
- Organic Photovoltaics (OPVs)
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[b]thiophenes, including 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester, showed promising results in inhibiting the growth of specific cancer cell lines. The mechanism involved modulation of apoptosis pathways, indicating potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research conducted on various benzo[b]thiophene derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance their antimicrobial potency, suggesting further exploration of compounds like 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester for pharmaceutical development.
Mechanism of Action
The mechanism of action of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene core can interact with various enzymes and receptors, modulating their activity. The benzyloxy group and methyl ester moiety can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their substituent-driven properties are summarized below:
Key Observations :
- Sulfonamide Derivatives (5A, 6A) : Exhibit higher melting points (120–125°C) due to hydrogen-bonding capacity of sulfonamide groups. Yields vary significantly (45% vs. 83%), likely due to differences in amine nucleophilicity during synthesis .
- Hydroxy/Nitro Derivatives (14) : Nitro groups introduce strong electron-withdrawing effects, increasing acidity (pKa ~3–4 for –OH), while the benzyloxy group’s ether linkage may reduce reactivity .
Biological Activity
3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. The compound exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
- Molecular Formula : C16H14O3S
- Molecular Weight : 286.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester can be attributed to its interaction with various biochemical pathways:
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in the inflammatory response.
- Antioxidant Properties : It exhibits significant scavenging activity against free radicals, which can reduce oxidative stress in cells.
- Anticancer Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Induction of apoptosis |
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester significantly reduced inflammation markers in acute colitis models induced by dextran sodium sulfate (DSS). The treated group showed decreased levels of IL-6 and increased levels of the anti-inflammatory cytokine IL-10, indicating a shift towards an anti-inflammatory profile.
Case Study 2: Antioxidant Activity
In vitro assays revealed that the compound exhibited strong antioxidant activity, effectively reducing oxidative stress markers in human cell lines. The mechanism was primarily attributed to its ability to scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.
Case Study 3: Anticancer Potential
Research involving various cancer cell lines indicated that 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester could induce apoptosis through mitochondrial pathways. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic protein levels, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester, and how can reaction yields be improved?
- Methodology : Multi-step synthesis strategies are commonly employed, including Friedel-Crafts acylation for benzothiophene ring formation, followed by esterification or Mitsunobu reactions to introduce the benzyloxy group. For example, similar compounds (e.g., methyl 3-aminobenzo[b]thiophene-2-carboxylate) are synthesized via thioglycolic acid condensation with α,β-unsaturated esters under basic conditions . Yield optimization can involve adjusting stoichiometry, solvent polarity (e.g., THF or DMF), and catalytic systems (e.g., NaH for deprotonation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- 1H/13C NMR : Critical for confirming substituent positions (e.g., benzyloxy at C3, ester at C2). Look for characteristic shifts: ester carbonyl (~3.7 ppm for -OCH3 ), aromatic protons (~6.8–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ for C17H14O3S: 298.08) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy (GHS Class 2B) .
- Store in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the ester group.
- Dispose of waste via halogenated solvent disposal protocols, as benzothiophene derivatives may form toxic sulfonic acids upon degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Purity Assessment : Recrystallize using mixed solvents (e.g., ethanol/water) and compare DSC thermograms with literature .
- Spectral Validation : Cross-reference with databases (PubChem, Reaxys) and replicate conditions (e.g., solvent for NMR: CDCl3 vs. DMSO-d6) .
- Isomeric Contamination : Use HPLC with a chiral column to rule out stereoisomers (e.g., C3 substitution vs. C4) .
Q. What strategies enhance the solubility of this compound for in vitro biological assays?
- Methodology :
- Derivatization : Introduce polar groups (e.g., hydroxyl via hydrolysis of the ester) or prepare water-soluble salts (e.g., sodium carboxylate) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility without denaturing proteins .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for controlled release in cell culture .
Q. How can computational methods predict the biological activity of 3-benzyloxybenzo[b]thiophene derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Compare binding energies (ΔG) with known inhibitors .
- QSAR Modeling : Train models on datasets of thiophene derivatives with reported IC50 values to correlate substituents (e.g., benzyloxy vs. nitro groups) with activity .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodology :
- pH Stability Testing : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation and identify major metabolites .
Data Contradiction & Troubleshooting
Q. How should researchers address inconsistent biological activity data across studies?
- Methodology :
- Assay Standardization : Use positive controls (e.g., indomethacin for COX-2 inhibition) and validate cell lines (e.g., RAW 264.7 for anti-inflammatory assays) .
- Batch Analysis : Compare compound purity (HPLC ≥95%) and storage conditions (e.g., desiccation vs. ambient humidity) .
Q. Why might esterification yield vary significantly between laboratories, and how can this be mitigated?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
